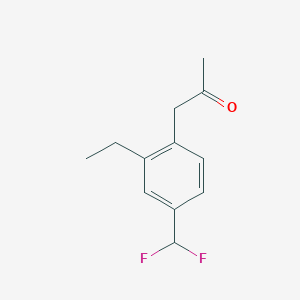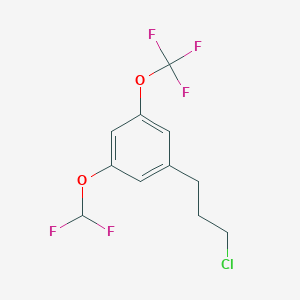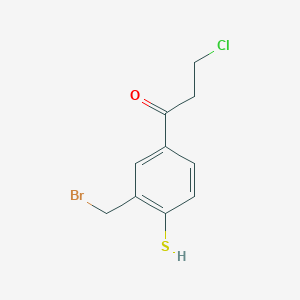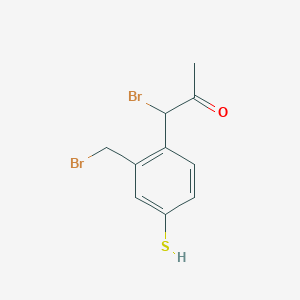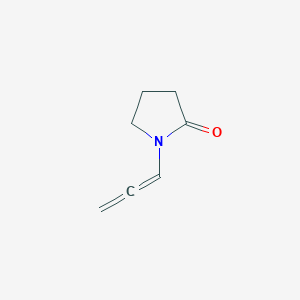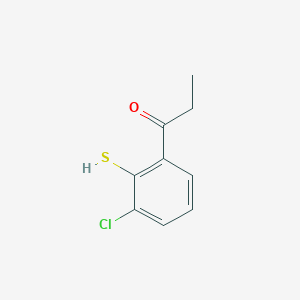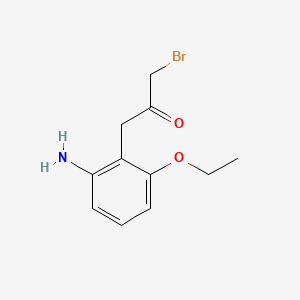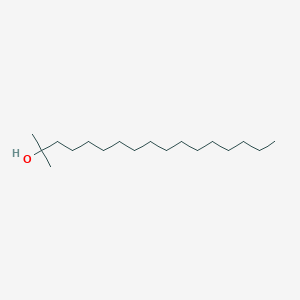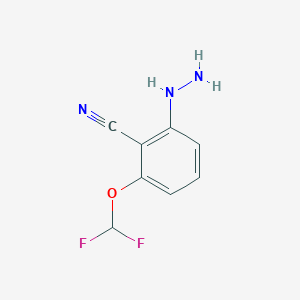
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol This compound is characterized by the presence of a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-cyano-3-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Cyano-3-(trifluoromethoxy)phenyl)hydrazine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.
1-(2-Cyano-3-(methoxy)phenyl)hydrazine: The methoxy group in this compound makes it less lipophilic compared to the difluoromethoxy derivative.
1-(2-Cyano-3-(chloromethoxy)phenyl)hydrazine: The presence of a chloromethoxy group can influence the compound’s chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7F2N3O |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2 |
Clé InChI |
JVXVCQYJTPBQAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)C#N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


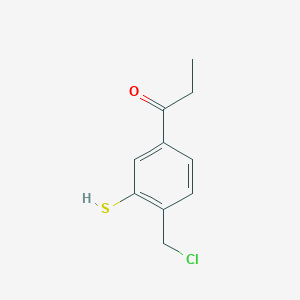
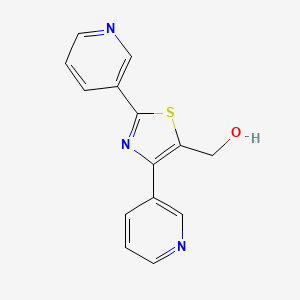
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
